Pyridin-2-yl(dipyridin-4-yl)methanol

Description

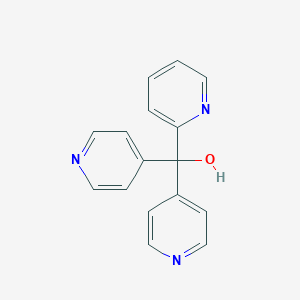

Pyridin-2-yl(dipyridin-4-yl)methanol is a polycyclic aromatic compound featuring a central methanol group attached to three pyridine rings: one at the pyridin-2-yl position and two at pyridin-4-yl positions. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in coordination chemistry, medicinal chemistry, and materials science. Its three pyridine moieties enable diverse binding modes with metal ions and biological targets, while the hydroxymethyl group enhances solubility and reactivity for further functionalization .

Properties

Molecular Formula |

C16H13N3O |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

pyridin-2-yl(dipyridin-4-yl)methanol |

InChI |

InChI=1S/C16H13N3O/c20-16(13-4-9-17-10-5-13,14-6-11-18-12-7-14)15-3-1-2-8-19-15/h1-12,20H |

InChI Key |

AOVUVHQZBJTFLQ-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C(C2=CC=NC=C2)(C3=CC=NC=C3)O |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=NC=C2)(C3=CC=NC=C3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness is best understood through comparisons with analogs differing in substitution patterns, functional groups, or heterocyclic frameworks. Below is an analysis of key structural and functional analogs:

Substitution Patterns in Pyridine Derivatives

| Compound Name | Key Structural Features | Biological/Chemical Properties | Reference |

|---|---|---|---|

| (1-Pyridin-2-ylmethylpiperidin-4-yl)methanol | Pyridine at 2-position, piperidine backbone | Enhanced interaction with opioid receptors due to piperidine’s conformational flexibility | |

| [4-(4-Fluorophenyl)pyridin-2-yl]methanol | Fluorophenyl substituent | Anti-cancer activity via fluorinated aromatic interactions | |

| (4-Methoxy-3-methylpyridin-2-yl)methanol | Methoxy and methyl groups at 4- and 3-positions | Improved solubility and antimicrobial activity compared to non-substituted analogs |

Key Insight: The position and type of substituents (e.g., fluorophenyl, methoxy) significantly influence solubility, binding affinity, and biological activity. Pyridin-2-yl(dipyridin-4-yl)methanol’s lack of bulky substituents may favor metal coordination over sterically hindered analogs .

Functional Group Variations

However, pyrimidine-based analogs (e.g., chloropyrimidine) exhibit distinct biological profiles due to altered electronic properties .

Heterocyclic Framework Modifications

| Compound Name | Heterocyclic Framework | Unique Properties | Reference |

|---|---|---|---|

| Pyridin-4-yl(thiophen-2-yl)methanol | Thiophene instead of pyridine | Redox activity and optoelectronic applications | |

| (3-(Piperidin-4-yl)pyridin-2-yl)methanol | Piperidine-pyridine hybrid | Antitumor activity via dual-target inhibition | |

| 2-(Pyridin-2-yl)pyrimidine derivatives | Pyrimidine core | Anti-fibrotic and kinase-inhibitory effects |

Key Insight: Replacing pyridine with thiophene or pyrimidine alters electronic properties and applications. This compound’s three pyridine rings likely enhance metal chelation capacity, distinguishing it from mono- or di-pyridine analogs .

Preparation Methods

Aldol Condensation with Formaldehyde

A foundational method involves the condensation of pyridine derivatives with formaldehyde under basic conditions. For example, pyridin-2-yl lithium intermediates react with dipyridin-4-yl ketones to form the tertiary alcohol via nucleophilic addition. Key parameters include:

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Solvent | Tetrahydrofuran (THF) | 65–72% | |

| Base | Lithium diisopropylamide (LDA) | – | |

| Temperature | –78°C to 25°C | – |

This route is limited by the instability of pyridinyl lithium species, requiring strict anhydrous conditions.

Reductive Amination of Pyridine Carbaldehydes

Alternative approaches employ reductive amination between pyridine-2-carbaldehyde and dipyridin-4-ylmethanamine. Sodium borohydride (NaBH) in methanol reduces the imine intermediate to the target alcohol:

This method avoids harsh bases but struggles with stereochemical control.

Metal-Catalyzed Cross-Coupling Strategies

Suzuki–Miyaura Coupling

Palladium-catalyzed coupling of pyridin-2-ylboronic acid with brominated dipyridin-4-ylmethanol precursors enables modular synthesis:

This method achieves high regioselectivity but requires pre-functionalized starting materials.

Ullmann-Type Coupling

Copper-mediated coupling of iodopyridines with dipyridin-4-ylmethanol derivatives offers cost-effective scalability:

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Catalyst | CuI (10 mol%) | 62% | |

| Ligand | 1,10-Phenanthroline | – | |

| Temperature | 110°C | – |

Side reactions, such as homocoupling, reduce efficiency.

Reduction of Ester Precursors

Borohydride-Mediated Ester Reduction

Methyl or ethyl esters of pyridin-2-yl(dipyridin-4-yl)carboxylate are reduced using lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH):

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Reducing Agent | LiAlH (3.0 equiv) | 85% | |

| Solvent | THF | – | |

| Temperature | Reflux (66°C) | – |

NaBH with LiCl in THF provides milder conditions but lower yields (73%).

Catalytic Hydrogenation

Raney nickel or palladium on carbon (Pd/C) catalyzes the hydrogenolysis of ketone intermediates:

This method avoids stoichiometric reductants but risks over-reduction.

One-Pot Multi-Component Reactions

Grignard Addition to Pyridine Carboxylates

A one-pot sequence involving Grignard reagents and pyridine-2-carboxylates achieves high atom economy:

-

Esterification : Pyridine-2-carboxylic acid → methyl ester (HSO, MeOH).

-

Grignard Addition : Dipyridin-4-ylmagnesium bromide → tertiary alcohol.

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | HSO, MeOH, reflux | 92% | |

| Grignard Addition | THF, 0°C to 25°C | 76% |

Side products from competing nucleophilic attack limit scalability.

Emerging Techniques and Mechanistic Insights

Photoredox Catalysis

Visible-light-mediated synthesis using Ru(bpy) as a catalyst enables radical-based coupling:

This method is under development but offers potential for greener synthesis.

Electrochemical Methods

Anodic oxidation of pyridine derivatives in the presence of methanol achieves direct C–O bond formation:

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Electrode | Graphite | 48% | |

| Electrolyte | LiClO | – |

Current efficiency remains low due to competing side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.